molecular formula C22H19N3S B11250427 N-biphenyl-4-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-biphenyl-4-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11250427
M. Wt: 357.5 g/mol
InChI Key: MFFGWTQJBSJKQR-UHFFFAOYSA-N
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Description

N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a biphenyl group, a tetrahydrobenzothieno ring, and a pyrimidine moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-aminobiphenyl with a suitable thieno[2,3-d]pyrimidine precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a role in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Biphenylyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
  • N-(2-morpholinoethyl)-6-(tert-pentyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Uniqueness

N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of biphenyl and tetrahydrobenzothieno rings with a pyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H19N3S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(4-phenylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H19N3S/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)25-21-20-18-8-4-5-9-19(18)26-22(20)24-14-23-21/h1-3,6-7,10-14H,4-5,8-9H2,(H,23,24,25)

InChI Key

MFFGWTQJBSJKQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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